molecular formula C17H19N3O4S B2833930 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 552309-72-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2833930
CAS RN: 552309-72-5
M. Wt: 361.42
InChI Key: HAFRMPMZQSIHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism in Elderly Patients

One study on the pharmacokinetics of intravenous paracetamol in elderly patients highlights the significance of understanding how age, sex, and genetic factors can influence the metabolism and efficacy of drugs (Liukas et al., 2011). This research is relevant as it indicates the complexities involved in drug metabolism, which could also apply to the metabolism of the mentioned compound in different population groups.

Drug Metabolism and Disposition

Another study focused on the disposition and metabolism of a novel orexin receptor antagonist, providing insights into the extensive metabolic processes that novel therapeutic agents undergo, including oxidation and conjugation, to form metabolites that can be excreted (Renzulli et al., 2011). This type of study is crucial for understanding the safety and efficacy profile of new drugs, including their potential metabolites.

Importance of Comprehensive Pharmacokinetic Studies

Comprehensive pharmacokinetic studies, such as those examining the effects of different ACE inhibitor combinations on albuminuria (Bakris et al., 2008), underscore the importance of evaluating how drugs interact with biological systems. Such research is essential for optimizing therapeutic strategies and ensuring patient safety.

Mechanism of Action

Target of Action

The primary target of Oprea1_688307, also known as Palazestrant , is the estrogen receptor (ER). The ER is a nuclear receptor that is activated by the hormone estrogen . In its active state, the ER can regulate the expression of genes involved in cellular proliferation and differentiation, making it a critical player in the growth and development of certain types of breast cancer .

Mode of Action

Oprea1_688307 is a complete ER antagonist (CERAN) and selective ER degrader (SERD) . It binds to the ligand-binding domain of ER, blocking ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER . This interaction inhibits the ER’s ability to stimulate the growth of cancer cells, thereby slowing the progression of ER-positive breast cancer .

Biochemical Pathways

By inhibiting ER activity, Oprea1_688307 disrupts the normal function of this pathway, leading to decreased cellular proliferation in ER-positive breast cancer cells .

Pharmacokinetics

A study on a similar compound, opicapone, suggests that the systemic exposure to these types of compounds tends to increase in an approximately dose-proportional manner

Result of Action

The result of Oprea1_688307’s action is a reduction in the growth of ER-positive breast cancer cells . By blocking ER activity, Oprea1_688307 inhibits the cellular proliferation stimulated by this receptor. This leads to a decrease in tumor size and potentially slows the progression of the disease .

Action Environment

The action environment of Oprea1_688307 is likely to be influenced by various factors, including the presence of estrogen, the expression level of ER, and the presence of ESR1 mutations.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-12-10(2)19-17(20-16(12)22)25-8-15(21)18-7-11-4-5-13-14(6-11)24-9-23-13/h4-6H,3,7-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRMPMZQSIHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.